molecular formula C16H13N3 B232393 N-phenyl-N-(6-phenyl-3-pyridazinyl)amine

N-phenyl-N-(6-phenyl-3-pyridazinyl)amine

Cat. No.: B232393
M. Wt: 247.29 g/mol
InChI Key: GWALHEDYKGBNEV-UHFFFAOYSA-N
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Description

N-phenyl-N-(6-phenyl-3-pyridazinyl)amine is a pyridazine-derived aromatic amine characterized by a pyridazine core substituted with a phenyl group at position 6 and an additional phenyl group attached via the amine nitrogen.

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

N,6-diphenylpyridazin-3-amine

InChI

InChI=1S/C16H13N3/c1-3-7-13(8-4-1)15-11-12-16(19-18-15)17-14-9-5-2-6-10-14/h1-12H,(H,17,19)

InChI Key

GWALHEDYKGBNEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-phenyl-N-(6-phenyl-3-pyridazinyl)amine, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R₁, R₂) Yield (%) Key Properties/Activities Reference
This compound (Target) C₁₆H₁₃N₃ 247.30 R₁ = phenyl, R₂ = phenyl N/A Hypothesized kinase inhibition
6-(4-Chlorophenyl)-N-(3-pyridylmethyl)pyridazin-3-amine C₁₆H₁₃ClN₄ 296.76 R₁ = 4-chlorophenyl, R₂ = 3-pyridylmethyl N/A Potential antimicrobial activity
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine C₁₃H₁₁N₅ 237.26 R₁ = pyrazolyl, R₂ = phenyl 85% Crystallographically characterized
6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridazin-3-amine C₉H₁₂ClN₃O 213.66 R₁ = Cl, R₂ = THF-methyl N/A Intermediate in antitumor agents
3-{6-[(3-Fluoropyridin-2-yl)amino]pyridin-3-yl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine C₂₈H₂₉FN₈ 502.58 R₁ = fluoropyridinyl, R₂ = pyrrolidinyl cyclohexyl 90% Antimalarial activity (IC₅₀ = 12 nM)

Structural and Electronic Effects

  • Phenyl vs.
  • Heterocyclic Modifications : Substitution with pyrazolyl () or imidazo[1,2-b]pyridazinyl () introduces additional hydrogen-bonding sites, improving target binding affinity in enzyme inhibition assays.
  • Amine Functionalization : Bulky substituents like pyrrolidinyl cyclohexyl () or THF-methyl () alter steric hindrance, impacting both synthetic accessibility and biological selectivity.

Preparation Methods

Reaction Mechanism and Conditions

A typical procedure employs Pd(OAc)₂ (5 mol%), Xantphos (10 mol%) as a ligand, and Cs₂CO₃ as a base in toluene at 110°C for 24 hours. The chloro substituent at the 3-position of the pyridazine ring acts as the electrophilic site, while aniline serves as the nucleophile. The reaction proceeds via oxidative addition of the aryl chloride to Pd(0), followed by amine coordination and reductive elimination to yield the diarylamine.

Optimization and Yield

Key optimizations include ligand selection (e.g., biphenylphosphines for enhanced activity) and solvent choice (toluene or dioxane). Under optimal conditions, yields range from 65–80% . Side products, such as dehalogenated pyridazine or bis-arylated amines, are minimized through controlled stoichiometry (1:1.2 ratio of pyridazine to aniline).

Ullmann Coupling: Copper-Mediated Arylation

The Ullmann coupling leverages copper catalysts to couple aryl halides with amines. This method is cost-effective but often requires higher temperatures and longer reaction times compared to palladium-based approaches.

Synthetic Procedure

A mixture of 3-bromo-6-phenylpyridazine , aniline (1.5 equiv), CuI (10 mol%), and K₂CO₃ (2 equiv) in DMSO is heated at 120°C for 48 hours. The reaction proceeds via a single-electron transfer mechanism, forming a Cu(III) intermediate before C–N bond reductive elimination.

Challenges and Solutions

Drawbacks include poor functional group tolerance and moderate yields (40–60%). Additives like 1,10-phenanthroline improve catalytic efficiency by stabilizing copper intermediates. Scaling this method requires careful exclusion of oxygen to prevent catalyst deactivation.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is feasible when the pyridazine ring is activated with electron-withdrawing groups (EWGs). For example, 3-nitro-6-phenylpyridazine reacts with aniline under basic conditions to displace the nitro group.

Activation and Reaction Dynamics

The nitro group enhances ring electrophilicity, enabling attack by aniline’s lone pair. In a representative protocol, 3-nitro-6-phenylpyridazine and aniline are refluxed in DMAc with KOH (2 equiv) at 100°C for 12 hours. Yields reach 70–75% with minimal byproducts.

Limitations

This method is restricted to substrates with strong EWGs (e.g., –NO₂, –CF₃). Less-activated pyridazines (e.g., chloro derivatives) require harsher conditions or fail to react.

Chan-Lam Coupling Using N-Aminopyridinium Salts

Recent advances in Chan-Lam coupling enable arylation of N-aminopyridinium salts with boronic acids. This one-pot strategy avoids transition metals and operates under mild conditions.

Protocol and Mechanism

6-Phenylpyridazin-3-amine is converted to its N-aminopyridinium triflate salt using triflic anhydride . Subsequent reaction with phenylboronic acid in the presence of CuF₂ (10 mol%) and O₂ in DMA at 70°C affords the diarylamine in 85% yield . The mechanism involves oxidative coupling of the boronic acid to the pyridinium salt, followed by depyridylation.

Advantages Over Traditional Methods

This approach eliminates palladium/copper residues and achieves excellent functional group compatibility. However, scalability is limited by the need for anhydrous conditions and specialized reagents.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for each method:

Method Catalyst Yield (%) Temperature (°C) Reaction Time (h)
Buchwald-HartwigPd(OAc)₂/Xantphos65–8011024
Ullmann CouplingCuI40–6012048
SNArBase (KOH)70–7510012
Chan-Lam CouplingCuF₂857016

Key Insights :

  • The Chan-Lam method offers the highest yield and mildest conditions but requires specialized intermediates.

  • Buchwald-Hartwig balances efficiency and practicality for large-scale synthesis.

  • SNAr is limited to activated substrates but provides rapid access with simple setups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-phenyl-N-(6-phenyl-3-pyridazinyl)amine, and how do reaction conditions influence yield?

  • Methodological Answer : A widely used approach involves coupling aryl halides with amines via Buchwald-Hartwig amination. For example, substituting a halogen at the 3-position of pyridazine with aniline derivatives under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand) can yield the target compound. Reaction optimization requires careful control of temperature (80–110°C), solvent (toluene or dioxane), and base (Cs₂CO₃) to suppress side reactions like β-hydro elimination .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate). Yields range from 50–75% depending on steric hindrance and electronic effects of substituents.

Q. Which spectroscopic techniques are critical for characterizing N-phenyl-N-(6-phenyl-3-pyridazinyl)amine?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyridazine ring carbons (δ 150–160 ppm). Coupling patterns distinguish substituent positions .
  • X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry. SHELX software is standard for refining crystal structures, with emphasis on torsion angles and hydrogen bonding .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error.

Q. What are the typical chemical reactivity profiles of pyridazine-based amines like N-phenyl-N-(6-phenyl-3-pyridazinyl)amine?

  • Methodological Answer :

  • Oxidation : The pyridazine ring undergoes oxidation with KMnO₄/H₂SO₄, forming hydroxylated derivatives. Monitor via IR for carbonyl formation (~1700 cm⁻¹) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to dihydropyridazine, altering electronic properties .
  • Substitution : Electrophilic aromatic substitution at the phenyl group (e.g., nitration) requires directing group analysis .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms for N-phenyl-N-(6-phenyl-3-pyridazinyl)amine?

  • Methodological Answer :

  • Functional Selection : B3LYP/6-31G(d) is recommended for geometry optimization and frontier molecular orbital analysis (HOMO/LUMO). Incorporate exact exchange terms (e.g., hybrid functionals) for accurate thermochemical data .
  • Mechanistic Insights : Simulate transition states for amination reactions using Gaussian or ORCA. Compare activation energies of competing pathways (e.g., oxidative addition vs. ligand exchange in Pd catalysis) .
    • Data Interpretation : Calculate Mulliken charges to identify nucleophilic/electrophilic sites. Correlate computed dipole moments with solubility trends.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Case Study : If NMR signals for two isomers overlap (e.g., para vs. meta substitution), use NOESY to detect spatial proximity of protons. For crystallographic ambiguity (e.g., disorder in phenyl rings), refine occupancy factors and apply restraints in SHELXL .
  • Cross-Validation : Combine UV-Vis (λₐᵦₛ ~270 nm for pyridazine) with IR (C-N stretch ~1350 cm⁻¹) to confirm functional groups.

Q. What strategies optimize the biological activity of N-phenyl-N-(6-phenyl-3-pyridazinyl)amine derivatives in medicinal chemistry?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-phenyl position to enhance binding affinity to kinase targets. Assess via in vitro assays (IC₅₀ values) .
  • Solubility Optimization : Incorporate polar substituents (e.g., -OH, -NH₂) or use prodrug strategies. Measure logP via HPLC (C18 column, acetonitrile/water gradient) .

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